(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxy group: This step may involve a nucleophilic substitution reaction.
Attachment of the furan-2-ylmethyl group: This can be done through a coupling reaction.
Formation of the cyano group: This step may involve a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrido[1,2-a]pyrimidin-4-one moieties can participate in various binding interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE include other cyano-substituted pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. The uniqueness of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-{4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENAMIDE lies in its combination of a cyano group, furan ring, and phenoxy-substituted pyrido[1,2-a]pyrimidin-4-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16N4O4 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C23H16N4O4/c24-14-16(21(28)25-15-18-9-6-12-30-18)13-19-22(31-17-7-2-1-3-8-17)26-20-10-4-5-11-27(20)23(19)29/h1-13H,15H2,(H,25,28)/b16-13+ |
InChI Key |
NIJOOAHUSWLSHE-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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